The synthesis of this compound typically begins with commercially available starting materials such as 4-methoxybenzyl chloride and thiourea, leading to the formation of key intermediates that are subsequently cyclized to yield the final product.
This compound falls under the category of 1,2,4-triazines, which are recognized for their pharmacological significance. The presence of the methoxyphenyl and methylsulfanyl groups contributes to its potential reactivity and biological activity.
The synthesis of 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves two main steps:
The industrial scale-up of this synthesis may utilize continuous flow reactors to enhance efficiency. Purification methods such as recrystallization or chromatography are often employed to ensure product quality.
The molecular formula for 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione is , with a molecular weight of approximately 265.29 g/mol. The structure features a triazine ring substituted with a methoxyphenyl group and a methylsulfanyl group.
COC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione can participate in several chemical reactions:
The typical reagents include:
The mechanism of action for 6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific enzymes and receptors. It can inhibit enzymatic activity by binding to active sites, thus preventing substrate interaction and catalysis. Additionally, it may modulate receptor activities through binding interactions that alter cellular signaling pathways .
The compound exhibits the following physical properties:
Key chemical properties include:
The compound's stability and reactivity profiles are influenced by its functional groups and molecular structure.
6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione has several notable applications:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7